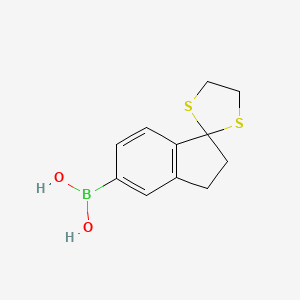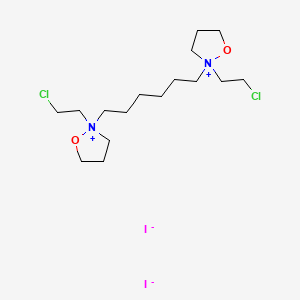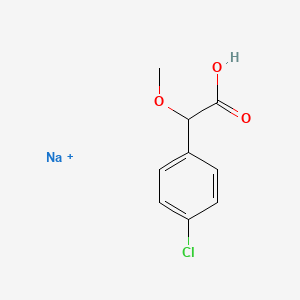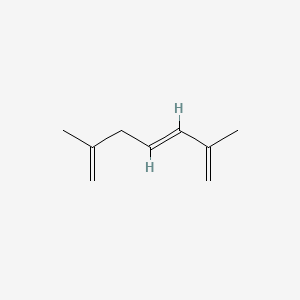
1,1-(Ethylenedithio)-indane-5-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-(Ethylenedithio)-indane-5-boronic acid is an organoboron compound that features a boronic acid functional group attached to an indane ring system with an ethylenedithio substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-(Ethylenedithio)-indane-5-boronic acid typically involves the formation of the boronic acid group through the reaction of an appropriate boron reagent with an indane derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to couple an aryl halide with a boronic acid or boronate ester . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of boronic acids generally involves the oxidation of boranes or the hydrolysis of borate esters . These methods are scalable and can be adapted for the production of various boronic acid derivatives, including this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-(Ethylenedithio)-indane-5-boronic acid can undergo several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF.
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted indane derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-(Ethylenedithio)-indane-5-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and sensors.
Wirkmechanismus
The mechanism by which 1,1-(Ethylenedithio)-indane-5-boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which can modulate biological pathways and chemical reactions . The ethylenedithio substituent may also influence the compound’s reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of an indane ring.
1,2-Ethanedithiol: Contains a similar ethylenedithio group but lacks the boronic acid functionality.
Indane-5-boronic acid: Similar indane ring system but without the ethylenedithio substituent.
Uniqueness
1,1-(Ethylenedithio)-indane-5-boronic acid is unique due to the combination of its boronic acid group, indane ring system, and ethylenedithio substituent. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis, medicine, and materials science.
Eigenschaften
CAS-Nummer |
915402-16-3 |
|---|---|
Molekularformel |
C11H13BO2S2 |
Molekulargewicht |
252.2 g/mol |
IUPAC-Name |
spiro[1,3-dithiolane-2,1'-2,3-dihydroindene]-5'-ylboronic acid |
InChI |
InChI=1S/C11H13BO2S2/c13-12(14)9-1-2-10-8(7-9)3-4-11(10)15-5-6-16-11/h1-2,7,13-14H,3-6H2 |
InChI-Schlüssel |
JVWLFCWJEYPPSC-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C1)C3(CC2)SCCS3)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methyl-6-azabicyclo[3.2.1]octane](/img/structure/B13788213.png)
![1H-indeno[1,2-c][1,2]oxazole](/img/structure/B13788217.png)


![Pyrrolo[1,2-A]pyrazine, 1,2,3,4-tetrahydro-1,2-dimethyl-(9CI)](/img/structure/B13788247.png)



![Acenaphtho[4,5-d]thiazole,4,5-dihydro-8-methyl-(7ci)](/img/structure/B13788285.png)

![[(5alpha)-18,20(R)-epoxypregnan-3beta-yl]dimethylammonium acetate](/img/structure/B13788289.png)

